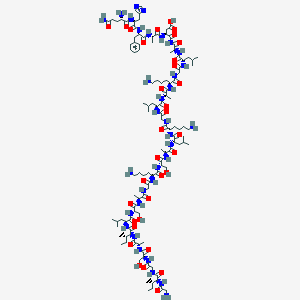
Bombinin-like peptide-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bombinin-like peptide-2 can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, which is optimized for higher yields and purity. The process is automated and utilizes advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Bombinin-like peptide-2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and activity.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: Amino acid residues in the peptide can be substituted to alter its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products
The major products formed from these reactions include modified peptides with altered antimicrobial activity and stability .
Applications De Recherche Scientifique
Bombinin-like peptide-2 has a wide range of scientific research applications:
Mécanisme D'action
Bombinin-like peptide-2 exerts its effects by disrupting microbial cell membranes. The peptide adopts an α-helical structure that allows it to insert into the lipid bilayer of the membrane, leading to membrane destabilization and cell lysis . This mechanism is effective against a broad range of Gram-positive and Gram-negative bacteria, as well as yeast .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bombinin H-type peptides: These peptides share structural similarities with bombinin-like peptide-2 but have different antimicrobial spectra and hemolytic activities.
Magainins: Another class of antimicrobial peptides derived from amphibians, known for their broad-spectrum activity.
Defensins: Peptides found in various organisms, including humans, with potent antimicrobial properties.
Uniqueness
This compound is unique due to its specific amino acid sequence and its ability to adopt an α-helical structure that is highly effective in disrupting microbial membranes . Its broad-spectrum antimicrobial activity and potential anticancer properties make it a promising candidate for therapeutic development .
Propriétés
Numéro CAS |
138220-01-6 |
|---|---|
Formule moléculaire |
C115H194N34O33 |
Poids moléculaire |
2581 g/mol |
Nom IUPAC |
(3S)-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C115H194N34O33/c1-19-61(11)92(147-86(154)47-119)114(181)126-52-90(158)137-82(53-150)111(178)133-67(17)98(165)148-93(62(12)20-2)115(182)144-78(43-60(9)10)108(175)146-84(55-152)112(179)128-63(13)94(161)123-49-87(155)134-74(34-26-29-39-118)103(170)145-83(54-151)113(180)132-66(16)96(163)140-77(42-59(7)8)107(174)139-73(33-25-28-38-117)102(169)125-51-89(157)135-75(40-57(3)4)104(171)129-64(14)95(162)138-72(32-24-27-37-116)101(168)124-50-88(156)136-76(41-58(5)6)105(172)131-68(18)99(166)149-110(177)81(46-91(159)160)141-97(164)65(15)130-106(173)79(44-69-30-22-21-23-31-69)143-109(176)80(45-70-48-122-56-127-70)142-100(167)71(120)35-36-85(121)153/h21-23,30-31,48,56-68,70-84,92-93,150-152H,19-20,24-29,32-47,49-55,116-120H2,1-18H3,(H2,121,153)(H,123,161)(H,124,168)(H,125,169)(H,126,181)(H,128,179)(H,129,171)(H,130,173)(H,131,172)(H,132,180)(H,133,178)(H,134,155)(H,135,157)(H,136,156)(H,137,158)(H,138,162)(H,139,174)(H,140,163)(H,141,164)(H,142,167)(H,143,176)(H,144,182)(H,145,170)(H,146,175)(H,147,154)(H,148,165)(H,159,160)(H,149,166,177)/t61-,62-,63-,64-,65-,66-,67-,68-,70?,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,92-,93-/m0/s1 |
Clé InChI |
GUTYFGTZDYFRHX-JGKRARPPSA-N |
SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2C=NC=N2)NC(=O)C(CCC(=O)N)N)NC(=O)CN |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2C=NC=N2)NC(=O)[C@H](CCC(=O)N)N)NC(=O)CN |
SMILES canonique |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2C=NC=N2)NC(=O)C(CCC(=O)N)N)NC(=O)CN |
Synonymes |
BLP-2 protein, Bombina orientalis bombinin-like peptide-2, Bombina orientalis |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


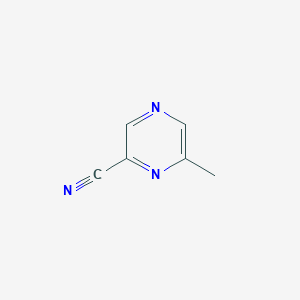
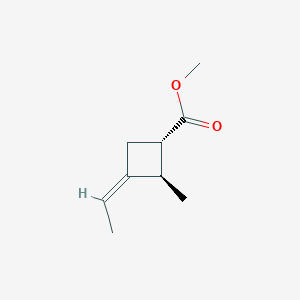
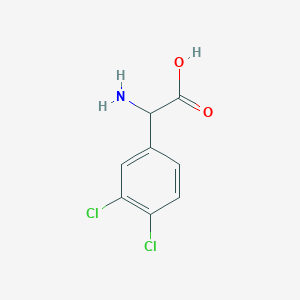
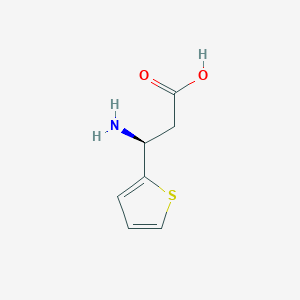
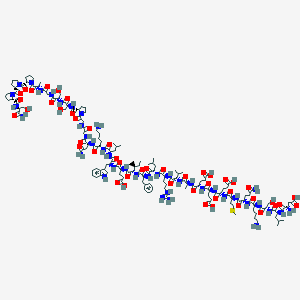
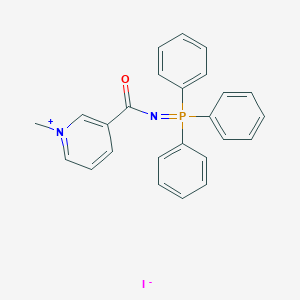

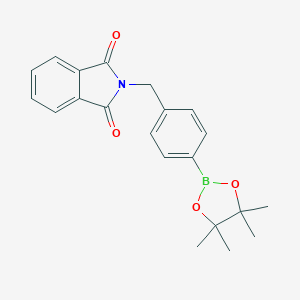


![2-[2-[5-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)-6-(15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B145315.png)
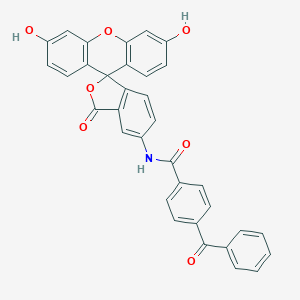
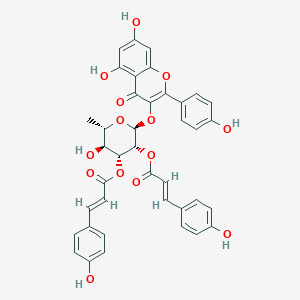
![2-[(3,4-Dichlorophenyl)amino]phenylacetic acid](/img/structure/B145318.png)
